molecular formula C25H35N3O2 B11651123 1-(1-Benzylpiperidin-4-yl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine

1-(1-Benzylpiperidin-4-yl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine

Cat. No.: B11651123
M. Wt: 409.6 g/mol
InChI Key: GUYSXUKBLGTVOV-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting with benzylamine and reacting it with a suitable aldehyde to form the piperidine ring.

    Introduction of the Dimethoxyphenyl Group: Using a Friedel-Crafts alkylation reaction to introduce the 2,4-dimethoxyphenyl group.

    Final Coupling: Coupling the intermediate with a piperazine derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved might include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylpiperidin-4-yl)-4-phenylpiperazine
  • 1-(1-Benzylpiperidin-4-yl)-4-(4-methoxyphenyl)piperazine
  • 1-(1-Benzylpiperidin-4-yl)-4-(2,4-dichlorophenyl)piperazine

Uniqueness

1-(1-Benzylpiperidin-4-yl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine is unique due to the presence of the 2,4-dimethoxyphenyl group, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C25H35N3O2

Molecular Weight

409.6 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C25H35N3O2/c1-29-24-9-8-22(25(18-24)30-2)20-27-14-16-28(17-15-27)23-10-12-26(13-11-23)19-21-6-4-3-5-7-21/h3-9,18,23H,10-17,19-20H2,1-2H3

InChI Key

GUYSXUKBLGTVOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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